molecular formula C17H16O2 B8150817 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene

2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene

Cat. No.: B8150817
M. Wt: 252.31 g/mol
InChI Key: BFVBNVHHFKLTMH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene is an organic compound that features a benzene ring substituted with benzyloxy, ethoxy, and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

  • Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid.
  • Reduction of the ethynyl group yields ethyl-substituted benzene.
  • Substitution reactions can yield a variety of functionalized benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Uniqueness: 2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzyloxy and ethynyl groups allows for diverse chemical transformations and applications in various fields.

Biological Activity

2-(Benzyloxy)-1-ethoxy-4-ethynylbenzene is a compound with a complex structure that has been studied for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16O\text{C}_{15}\text{H}_{16}\text{O}

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated various derivatives and found that certain compounds demonstrated potent inhibition against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
2-(Benzyloxy)-1-ethoxy-3-nitrobenzeneEscherichia coli16 µg/mL
5-Ethyl-2-isobutoxyphenolPseudomonas aeruginosa64 µg/mL

2. Antioxidant Activity

The antioxidant potential of this compound was assessed using various in vitro assays. The compound demonstrated significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

Case Study: DPPH Radical Scavenging Assay
In a study measuring the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, the compound exhibited an IC50 value of 25 µM, indicating strong antioxidant capabilities.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound25
Ascorbic Acid20
Curcumin30

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing similar structural motifs. For instance, derivatives of phenolic compounds have shown promise in inhibiting cancer cell proliferation.

Case Study: MDA-MB-468 Cell Line
In vitro studies on the MDA-MB-468 breast cancer cell line revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity Against MDA-MB-468

CompoundGI50 (µM)
This compound10
Gefitinib8
Doxorubicin5

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The presence of hydroxyl and ethynyl groups allows for hydrogen bonding with proteins and enzymes, potentially altering their function and leading to therapeutic effects.

Properties

IUPAC Name

1-ethoxy-4-ethynyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-3-14-10-11-16(18-4-2)17(12-14)19-13-15-8-6-5-7-9-15/h1,5-12H,4,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVBNVHHFKLTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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